molecular formula C27H34Cl3NO4 B034046 1,5-Pentanedione, 2-((bis(2-chloroethyl)amino)methyl)-1,5-bis(p-ethoxyphenyl)-4-methylene-, hydrochloride CAS No. 101684-61-1

1,5-Pentanedione, 2-((bis(2-chloroethyl)amino)methyl)-1,5-bis(p-ethoxyphenyl)-4-methylene-, hydrochloride

Cat. No.: B034046
CAS No.: 101684-61-1
M. Wt: 542.9 g/mol
InChI Key: WUMCLZQRDJWWPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BL-5583, also known as Benzo(B)Thiophene-2-Carboxylic Acid, is a chemical compound that has been studied for its effects on bone resorption and calcium uptake. It is a member of the thiophene family, which is characterized by a sulfur atom in a five-membered aromatic ring. This compound has shown potential in inhibiting bone resorption and affecting calcium uptake in various cell types .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(B)Thiophene-2-Carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzoic acid with thiophene in the presence of a palladium catalyst. The reaction conditions include:

    Catalyst: Palladium(II) acetate

    Ligand: Triphenylphosphine

    Base: Potassium carbonate

    Solvent: Dimethylformamide

    Temperature: 100°C

    Time: 12 hours

Industrial Production Methods

Industrial production of Benzo(B)Thiophene-2-Carboxylic Acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzo(B)Thiophene-2-Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated derivatives of Benzo(B)Thiophene-2-Carboxylic Acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its effects on calcium uptake and bone resorption in cell cultures.

    Medicine: Potential therapeutic agent for conditions related to bone metabolism, such as osteoporosis.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzo(B)Thiophene-2-Carboxylic Acid involves its interaction with calcium channels and transporters in bone cells. It inhibits both spontaneous and induced bone resorption by decreasing calcium uptake in osteoclastic and osteoblastic cells. This effect is observed at concentrations ranging from 0.01 to 100 micrograms per milliliter .

Comparison with Similar Compounds

Benzo(B)Thiophene-2-Carboxylic Acid can be compared with other thiophene derivatives, such as:

    2-Thiophenecarboxylic Acid: Similar structure but different biological activity.

    Benzo(B)Thiophene-3-Carboxylic Acid: Positional isomer with distinct chemical properties.

    Thiophene-2-Carboxylic Acid: Lacks the benzo ring, leading to different reactivity.

The uniqueness of Benzo(B)Thiophene-2-Carboxylic Acid lies in its specific effects on bone resorption and calcium uptake, which are not observed in other similar compounds .

Properties

CAS No.

101684-61-1

Molecular Formula

C27H34Cl3NO4

Molecular Weight

542.9 g/mol

IUPAC Name

2-[bis(2-chloroethyl)aminomethyl]-1,5-bis(4-ethoxyphenyl)-4-methylidenepentane-1,5-dione;hydrochloride

InChI

InChI=1S/C27H33Cl2NO4.ClH/c1-4-33-24-10-6-21(7-11-24)26(31)20(3)18-23(19-30(16-14-28)17-15-29)27(32)22-8-12-25(13-9-22)34-5-2;/h6-13,23H,3-5,14-19H2,1-2H3;1H

InChI Key

WUMCLZQRDJWWPQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)C(CC(=C)C(=O)C2=CC=C(C=C2)OCC)CN(CCCl)CCCl.Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(CC(=C)C(=O)C2=CC=C(C=C2)OCC)CN(CCCl)CCCl.Cl

Synonyms

2-((Bis(2-chloroethyl)amino)methyl)-1,5-bis(4-ethoxyphenyl)-4-methylen e-1,5-pentanedione HCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.